molecular formula C6H3BrCl2 B7723608 2-Bromo-1,4-dichlorobenzene CAS No. 68583-99-3

2-Bromo-1,4-dichlorobenzene

Cat. No. B7723608
CAS RN: 68583-99-3
M. Wt: 225.89 g/mol
InChI Key: OVXVQBCRONSPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05210291

Procedure details

To a 500 ml flask equipped with a thermometer, a condenser and a stirrer were added 45.2 g (0.2 mol) of 1-bromo-2,5-dichlorobenzene, 23.7 g (0.4 mol) of 95% potassium hydroxide, 18.4 g (0.2 mol) of thioglycolic acid and 320 g of N-methyl-2-pyrrolidone, followed by stirring at 140° to 150° C. for 2 hours. Assay of the reaction solution by high performance liquid chromatography identified the solution as a mixture of dichlorophenylthioglycolate and dichlorothiophenol salt. Then, after distilling off the solvent, 300 g of water and 50 g of toluene were added for layer separation. To the water layer was added 45 g of concentrated hydrochloric acid, and the mixture was cooled to room temperature. The resulting crystal was filtered and dried to yield 28.7 g of 2,5-dichlorophenylthioglycolic acid. Its melting point was 129° to 131° C., and the yield was 60.5%. The results are given in Table 2.
Quantity
45.2 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
320 g
Type
solvent
Reaction Step One
Name
dichlorophenylthioglycolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[Cl:9].[OH-].[K+].[C:12]([OH:16])(=[O:15])[CH2:13][SH:14].ClSC(Cl)(C1C=CC=CC=1)C([O-])=O.ClC1C(Cl)=C(S)C=CC=1>CN1CCCC1=O>[Cl:9][C:3]1[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=1[CH:13]([SH:14])[C:12]([OH:16])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
45.2 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Cl)Cl
Name
Quantity
23.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
18.4 g
Type
reactant
Smiles
C(CS)(=O)O
Name
Quantity
320 g
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
dichlorophenylthioglycolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClSC(C(=O)[O-])(C1=CC=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=CC1)S)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at 140° to 150° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 ml flask equipped with a thermometer, a condenser and a stirrer
DISTILLATION
Type
DISTILLATION
Details
Then, after distilling off the solvent, 300 g of water and 50 g of toluene
ADDITION
Type
ADDITION
Details
were added for layer separation
ADDITION
Type
ADDITION
Details
To the water layer was added 45 g of concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The resulting crystal was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)Cl)C(C(=O)O)S
Measurements
Type Value Analysis
AMOUNT: MASS 28.7 g
YIELD: PERCENTYIELD 60.5%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.